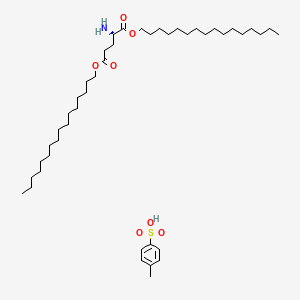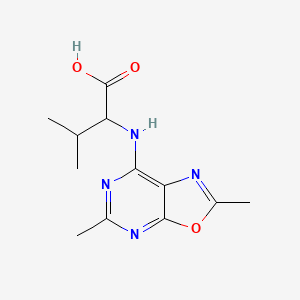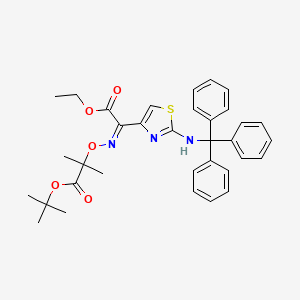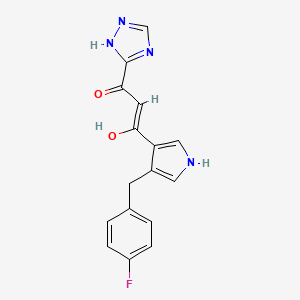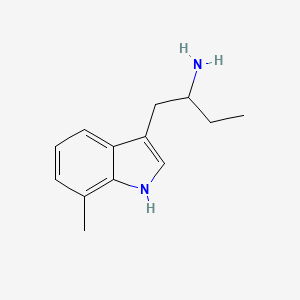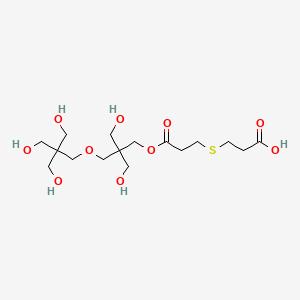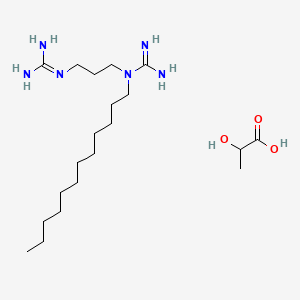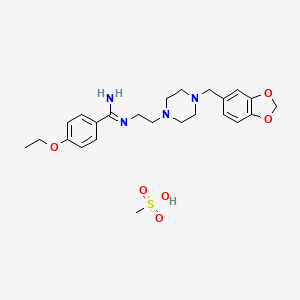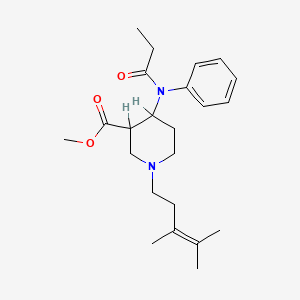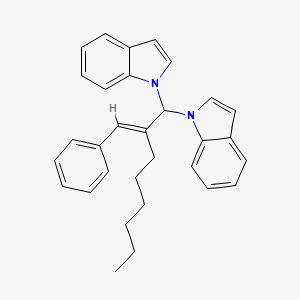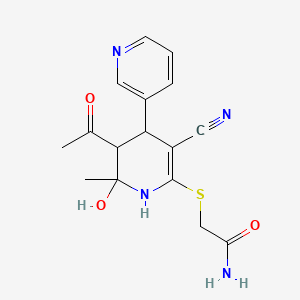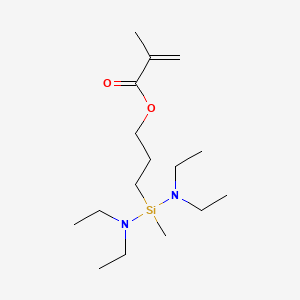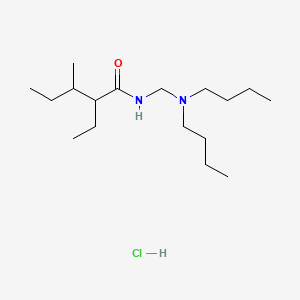
Pentanamide, N-((dibutylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanamide, N-((dibutylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride: is a chemical compound that belongs to the class of amides. Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This particular compound is notable for its unique structure, which includes a dibutylamino group and a monohydrochloride salt form. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, N-((dibutylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride typically involves the reaction of 2-ethyl-3-methylpentanamide with dibutylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The monohydrochloride salt is then obtained by treating the resulting amide with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to isolate the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Pentanamide, N-((dibutylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.
Scientific Research Applications
Pentanamide, N-((dibutylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pentanamide, N-((dibutylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-methylpentanamide
- Pentanamide, 4-methyl-
- Pentanamide, N-decyl-N-methyl-
Comparison
Compared to these similar compounds, Pentanamide, N-((dibutylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride is unique due to its specific structural features, such as the dibutylamino group and the monohydrochloride salt form. These characteristics confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
88018-44-4 |
|---|---|
Molecular Formula |
C17H37ClN2O |
Molecular Weight |
320.9 g/mol |
IUPAC Name |
N-[(dibutylamino)methyl]-2-ethyl-3-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C17H36N2O.ClH/c1-6-10-12-19(13-11-7-2)14-18-17(20)16(9-4)15(5)8-3;/h15-16H,6-14H2,1-5H3,(H,18,20);1H |
InChI Key |
ZVEAHJZEBDLKTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CNC(=O)C(CC)C(C)CC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


